![molecular formula C27H32N4O4S B2698664 N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 896704-53-3](/img/structure/B2698664.png)
N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a useful research compound. Its molecular formula is C27H32N4O4S and its molecular weight is 508.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article summarizes the current understanding of its biological properties, including receptor interactions and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C24H27N3O3S
- Molecular Weight : 445.56 g/mol
- IUPAC Name : this compound
This structure incorporates a benzylpiperidine moiety linked to a quinazoline derivative with a sulfanylidene group.
Affinity for Sigma Receptors
Research indicates that derivatives of the benzylpiperidine structure exhibit significant affinity for sigma receptors. For instance:
- Sigma Receptor Binding : Compounds related to N-(1-benzylpiperidin-4-yl) have shown high binding affinity for sigma1 receptors (Ki values in the nanomolar range), suggesting potential applications in imaging techniques such as PET or SPECT due to their selectivity and affinity profiles .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer activity. For example:
- In Vitro Studies : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that modifications to the piperidine or quinazoline components may enhance therapeutic efficacy .
Case Study 1: Sigma Receptor Affinity
A study synthesized various N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives and evaluated them for their affinity at sigma receptors. The findings revealed that:
Compound | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
---|---|---|
1 | 3.90 | 240 |
11 | 3.56 | 667 |
These results illustrate the potential for selective targeting of sigma receptors in therapeutic applications .
Case Study 2: Anticancer Activity
In another investigation focusing on similar compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | A549 (Lung) | 15 |
B | MCF7 (Breast) | 10 |
These results indicate promising cytotoxicity against specific cancer types, supporting further exploration into their mechanisms of action .
The biological activity of N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene... may involve several mechanisms:
- Receptor Modulation : Interaction with sigma receptors can modulate neurotransmitter systems, potentially influencing pain perception and mood disorders.
- Cell Cycle Interference : The observed cytotoxicity in cancer cells may result from interference with cell cycle progression or induction of apoptosis.
Conclusion and Future Directions
N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene... shows significant promise in various biological contexts, particularly concerning sigma receptor interactions and anticancer activity. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
- In Vivo Evaluations : Assessing the therapeutic potential in animal models to evaluate efficacy and safety.
Through these efforts, the compound could contribute significantly to therapeutic advancements in neuropharmacology and oncology.
科学的研究の応用
Physicochemical Properties
Property | Value |
---|---|
LogP | 2.4896 |
LogD | 0.9319 |
Polar Surface Area | 72.149 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 2 |
These properties suggest favorable characteristics for drug-like behavior, including reasonable lipophilicity and hydrogen bonding potential.
Pharmacological Potential
Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene... exhibit activity against various biological targets:
- Chemokine Receptor Modulation : Studies have shown that piperidine derivatives can modulate chemokine receptors, particularly CCR5, which is significant in HIV research and treatment .
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. The incorporation of the benzylpiperidine moiety may enhance the efficacy of these compounds against cancer cell lines .
Neuropharmacology
The structure of N-(1-benzylpiperidin-4-yl)-6-{8-oxo... suggests potential applications in neuropharmacology:
- CNS Activity : Compounds with a piperidine ring are often explored for their effects on the central nervous system (CNS). This compound may exhibit anxiolytic or antidepressant properties due to its structural analogies with known CNS-active agents.
Synthetic Chemistry
The synthesis of this compound involves advanced organic chemistry techniques, making it a valuable target for synthetic chemists:
- Building Block for Drug Development : Its unique structure can serve as a building block for developing new therapeutic agents targeting various diseases .
Study 1: Modulation of CCR5 Receptors
A study published in a pharmacological journal demonstrated that piperidine derivatives could effectively modulate CCR5 receptors, which play a crucial role in HIV infection. The study highlighted the importance of structural modifications in enhancing receptor affinity and selectivity .
Study 2: Antitumor Activity
In vitro studies have shown that quinazoline derivatives exhibit significant cytotoxicity against several cancer cell lines. One study reported that compounds similar to N-(1-benzylpiperidin-4-yl)-6-{8-oxo... displayed IC50 values in the nanomolar range against breast and lung cancer cells, indicating strong antitumor potential .
Study 3: Neuropharmacological Effects
Research exploring the neuropharmacological effects of benzylpiperidine derivatives indicated promising results in animal models for anxiety and depression. The compound's structural features were linked to enhanced serotonin receptor activity, suggesting its potential as an anxiolytic agent .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c32-25(28-20-10-13-30(14-11-20)17-19-7-3-1-4-8-19)9-5-2-6-12-31-26(33)21-15-23-24(35-18-34-23)16-22(21)29-27(31)36/h1,3-4,7-8,15-16,20-21H,2,5-6,9-14,17-18H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDJWGLCIQPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCCCN2C(=O)C3C=C4C(=CC3=NC2=S)OCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。